Cas no 2225155-46-2 (5-(cyclopropyl)-4-chloropyridine-3-boronic acid)

5-(Cyclopropyl)-4-chloropyridine-3-boronic acid is a specialized boronic acid derivative used primarily as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its cyclopropyl and chloro substituents enhance its reactivity and selectivity in forming carbon-carbon bonds, making it valuable in pharmaceutical and agrochemical synthesis. The boronic acid moiety facilitates efficient coupling with aryl or vinyl halides under mild conditions, while the chloropyridine scaffold offers further functionalization potential. This compound is particularly useful in constructing complex heterocyclic systems. High purity grades ensure consistent performance in catalytic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
5-(cyclopropyl)-4-chloropyridine-3-boronic acid structure
2225155-46-2 structure
Product Name:5-(cyclopropyl)-4-chloropyridine-3-boronic acid
CAS No:2225155-46-2
MF:C8H9BClNO2
MW:197.43
CID:5144525
PubChem ID:133634786
Update Time:2025-05-20

5-(cyclopropyl)-4-chloropyridine-3-boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid
    • 2225155-46-2
    • 5-(cyclopropyl)-4-chloropyridine-3-boronic acid
    • Inchi: 1S/C8H9BClNO2/c10-8-6(5-1-2-5)3-11-4-7(8)9(12)13/h3-5,12-13H,1-2H2
    • InChI Key: MGGJICOLUFLSOQ-UHFFFAOYSA-N
    • SMILES: C1(Cl)C(=CN=CC=1B(O)O)C1CC1

Computed Properties

  • Exact Mass: 197.0414864g/mol
  • Monoisotopic Mass: 197.0414864g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų

5-(cyclopropyl)-4-chloropyridine-3-boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C904112-5mg
5-(cyclopropyl)-4-chloropyridine-3-boronic acid
2225155-46-2 95%
5mg
¥1,052.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C904112-25mg
5-(cyclopropyl)-4-chloropyridine-3-boronic acid
2225155-46-2 95%
25mg
¥4,506.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C904112-100mg
5-(cyclopropyl)-4-chloropyridine-3-boronic acid
2225155-46-2 95%
100mg
¥13,520.00 2022-09-02

Additional information on 5-(cyclopropyl)-4-chloropyridine-3-boronic acid

5-(Cyclopropyl)-4-Chloropyridine-3-Boronic Acid: A Comprehensive Overview

5-(Cyclopropyl)-4-chloropyridine-3-boronic acid (CAS No. 2225155-46-2) is a versatile and highly functionalized organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique combination of a boronic acid group, a chloropyridine ring, and a cyclopropyl substituent, serves as a valuable building block in the construction of complex molecular architectures. Its ability to participate in various cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, makes it an indispensable tool in modern organic synthesis.

The molecular structure of 5-(cyclopropyl)-4-chloropyridine-3-boronic acid is defined by its pyridine ring system, which is substituted with a chloro group at the 4-position and a boronic acid group at the 3-position. The cyclopropyl group attached at the 5-position introduces steric hindrance and unique electronic properties, which can significantly influence the reactivity and selectivity of the compound in various chemical transformations. Recent studies have highlighted the importance of such structural features in enhancing the bioavailability and pharmacokinetic profiles of drug candidates.

One of the most notable applications of 5-(cyclopropyl)-4-chloropyridine-3-boronic acid is its role as a precursor in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to construct heterocyclic frameworks that exhibit potent inhibitory activity against key enzymes involved in cancer progression. The integration of this boronic acid into larger molecular systems has been facilitated by its compatibility with palladium-catalyzed cross-coupling reactions, enabling the creation of diverse libraries of compounds for drug discovery.

From a synthetic perspective, 5-(cyclopropyl)-4-chloropyridine-3-boronic acid can be synthesized via several routes, including nucleophilic aromatic substitution and transition-metal-mediated coupling reactions. Recent advancements in catalytic methodologies have further expanded its synthetic utility, allowing for more efficient and selective transformations. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining high yields and purity.

In terms of applications beyond drug discovery, 5-(cyclopropyl)-4-chloropyridine-3-boronic acid has also found relevance in materials science. Its ability to undergo controlled polymerization under specific conditions has led to its exploration as a monomer for constructing functional polymers with tailored electronic properties. These materials hold promise for applications in optoelectronics and sensors.

Recent studies have also focused on understanding the environmental fate and toxicity of 5-(cyclopropyl)-4-chloropyridine-3-boronic acid, particularly in light of its increasing use in industrial settings. Research indicates that this compound exhibits low acute toxicity to aquatic organisms under standard testing conditions; however, further investigations are warranted to assess its long-term ecological impact.

In conclusion, 5-(cyclopropyl)-4-chloropyridine-3-boronic acid (CAS No. 2225155-46-2) stands as a pivotal compound in contemporary organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications underscore its importance as both a synthetic intermediate and a functional material. As research continues to uncover new avenues for its utilization, this compound is poised to play an even greater role in advancing scientific innovation across multiple disciplines.

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